
N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C28H33ClN4O4 and its molecular weight is 525.05. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, due to its complex structure, has implications in various chemical transformations and synthetic procedures:
Transformation in Herbicides : A study highlighted the transformation of herbicides in soil, where herbicides contributed to the formation of an unexpected residue, demonstrating the chemical reactivity of similar compounds in agricultural applications (Bartha, 1969).
Synthesis of 2-Oxazolines and 2-Benoxazoles : The compound has relevance in the synthesis of 2-Oxazolines and 2-Benoxazoles, indicating its potential in pharmaceutical and agrochemical industries (Xu, Li, & Chen, 2011).
Cyclisation of Acetamidines : The compound is involved in the cyclisation of acetamidines, leading to the formation of various cyclic compounds, which are important in drug discovery and development (Partridge & Smith, 1973).
Formation of Acylamines : Research indicates the transformation of primary carboxamides into acylamines, which can be utilized in the synthesis of various biologically active compounds (Acott, Beckwith, & Hassanali, 1968).
Synthesis of Novel Antimalarials : The structural complexity of the compound offers potential in the synthesis of antimalarial drugs, showcasing its importance in medicinal chemistry (Lutz & Sanders, 1976).
Autophagy and Apoptosis in Cancer Cells : Some derivatives have been shown to induce autophagy and apoptosis-mediated cell death in human lung adenocarcinoma cells, highlighting its potential in cancer therapy (Rim et al., 2014).
Cyclization in Polyphosphoric Acid : Amidines synthesized from the compound can undergo cyclization in polyphosphoric acid, yielding dihydroquinazolines, which have applications in various chemical industries (Gataullin et al., 2001).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 2-chlorobenzylamine with ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate, followed by reduction and acylation.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate", "sodium borohydride", "acetic anhydride", "pentanoic acid", "triethylamine", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate in the presence of triethylamine and dichloromethane to form N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide.", "Step 2: Reduction of the nitro group in N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide using sodium borohydride in methanol to form N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-hydroxyethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide.", "Step 3: Acylation of N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-hydroxyethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide using acetic anhydride and pentanoic acid in the presence of triethylamine and dichloromethane to form the final product, N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide." ] } | |
CAS-Nummer |
865655-75-0 |
Produktname |
N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide |
Molekularformel |
C28H33ClN4O4 |
Molekulargewicht |
525.05 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C28H33ClN4O4/c29-23-14-6-4-10-20(23)18-30-25(34)16-8-9-17-32-27(36)22-13-5-7-15-24(22)33(28(32)37)19-26(35)31-21-11-2-1-3-12-21/h4-7,10,13-15,21H,1-3,8-9,11-12,16-19H2,(H,30,34)(H,31,35) |
InChI-Schlüssel |
JHPCVMQVSQLUIT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2646351.png)

![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2646357.png)
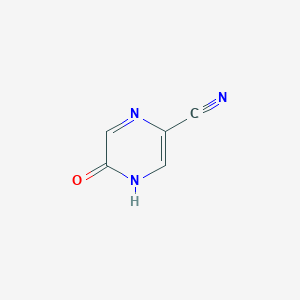
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2646361.png)
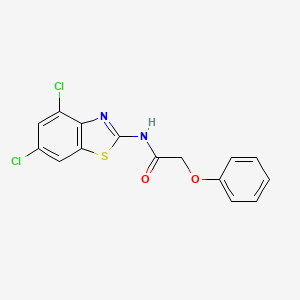

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2646365.png)
![Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2646367.png)
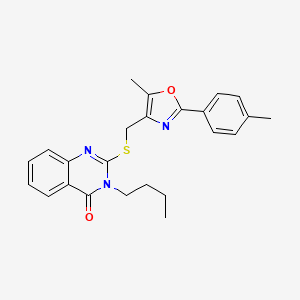

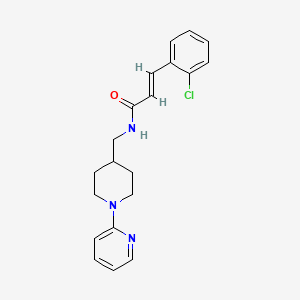
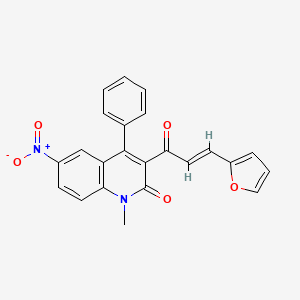
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2646373.png)